molecular formula C9H13ClN2O3 B1462343 2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride CAS No. 2034153-23-4

2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride

Cat. No.: B1462343
CAS No.: 2034153-23-4
M. Wt: 232.66 g/mol
InChI Key: LOAOMOUAGLUXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O3 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyridine Derivatives : This compound is used in the synthesis of various pyridine derivatives, which are essential in chemical research for producing diverse organic compounds with potential applications in medicinal chemistry. For instance, Patel and Agravat (2007) demonstrated its use in synthesizing 2-(p-aminophenylsulfonamido) substituted benzothiazoles, which exhibit significant antibacterial and antifungal activities (Patel & Agravat, 2007).

  • Formation of Aminomethyl Derivatives : Smirnov, Kuz’min, and Kuznetsov (2005) explored its role in the aminomethylation of 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines. Their research contributes to the understanding of the chemical reactions and structural properties of these compounds (Smirnov, Kuz’min, & Kuznetsov, 2005).

  • Preparation of 2-Pyridyl Esters : Dutta and Morley (1971) reported on the preparation of 2-pyridyl esters, which are valuable in peptide synthesis. This application is significant in the field of biochemistry and pharmaceuticals (Dutta & Morley, 1971).

Biological Studies

  • Anticancer Research : Temple, Wheeler, Comber, Elliott, and Montgomery (1983) investigated the synthesis of pyridooxazines and pyridothiazines, studying their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia. Such research is crucial for developing new anticancer agents (Temple et al., 1983).

  • Molecular Properties Analysis : Bouklah, Harek, Touzani, Hammouti, and Harek (2012) conducted a detailed quantum-chemical investigation of the molecular properties of compounds including 2-((2-Hydroxyethyl)amino)-2-(pyridin-3-yl)acetic acid hydrochloride. This type of research offers insights into the electronic properties and potential applications of these compounds in various fields (Bouklah et al., 2012).

  • Cross-Linking Reagents in Biochemistry : Frisch, Boeckler, and Schuber (1996) described the synthesis of heterobifunctional reagents, including derivatives of this compound. These reagents are essential in bioconjugation chemistry, especially for coupling peptides to liposomes, which is a pivotal technique in drug delivery and vaccine development (Frisch, Boeckler, & Schuber, 1996).

Properties

IUPAC Name

2-(2-hydroxyethylamino)-2-pyridin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-5-4-11-8(9(13)14)7-2-1-3-10-6-7;/h1-3,6,8,11-12H,4-5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAOMOUAGLUXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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